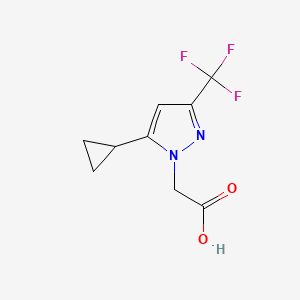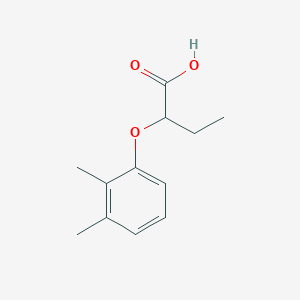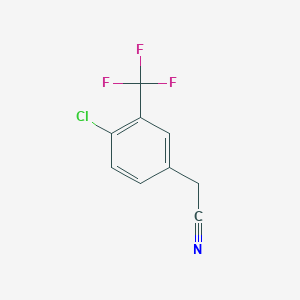
2-(4-Chloro-3-(trifluorométhyl)phényl)acétonitrile
Vue d'ensemble
Description
The compound "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" is a chemical entity that features a benzene ring substituted with chloro and trifluoromethyl groups, and an acetonitrile moiety. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar molecules in acetonitrile, a common solvent for organic reactions, and the influence of substituents like chloro and trifluoromethyl groups on chemical reactivity and stability.
Synthesis Analysis
The synthesis of compounds related to "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" can be inferred from the methodologies described in the papers. For instance, the use of trifluoromethanesulfonic acid in acetonitrile as a catalyst for Friedel-Crafts alkylations suggests a potential pathway for introducing the acetonitrile group onto a benzene ring substituted with chloro and trifluoromethyl groups . The stability of cationic intermediates, as mentioned in the kinetics of elimination reactions of chlorinated compounds, may also be relevant to the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. These substituents can affect the electron density of the benzene ring and the reactivity of the molecule. The presence of the acetonitrile group would contribute to the molecule's polarity and potential reactivity as a nitrile .
Chemical Reactions Analysis
Chemical reactions involving similar compounds in acetonitrile suggest that "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" could undergo nucleophilic substitution reactions, as haloalkanes can react with nucleophiles in this solvent . Additionally, the presence of electron-withdrawing groups could facilitate elimination reactions, as seen with the dehydrochlorination of a chlorinated compound to form a stilbene derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" would likely include high stability in acetonitrile, as indicated by the behavior of similar chlorinated compounds . The electron-withdrawing groups would increase the acidity of protons adjacent to the carbon atoms bearing these groups, potentially affecting the compound's reactivity in acid-catalyzed reactions . The polarity introduced by the acetonitrile group would influence the solubility and may facilitate reactions with polar reagents or solvents.
Applications De Recherche Scientifique
Applications pharmaceutiques
Ce composé est utilisé dans la synthèse de médicaments approuvés par la FDA qui contiennent le groupe trifluorométhyle (TFM, -CF3) . Le groupe TFM est une caractéristique courante de nombreux produits pharmaceutiques en raison de ses propriétés uniques . Par exemple, le Sorafénib 27, un médicament utilisé pour traiter le cancer, est synthétisé par réaction de l'aniline avec l'isocyanate de 4-chloro-3-(trifluorométhyl)phényle .
Potentiel analgésique
Une série de dérivés de 4-[4–chloro-3- (trifluorométhyl)-phényl]-4-pipéridinol (TFMP) ont été synthétisés et étudiés pour leur potentiel analgésique . Ces dérivés ont été caractérisés à l'aide de diverses méthodes physiques et spectrales .
Applications agrochimiques
Les dérivés de trifluorométhylpyridine (TFMP), qui peuvent être synthétisés à partir de ce composé, sont largement utilisés dans l'industrie agrochimique . Plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO .
Applications vétérinaires
Plusieurs dérivés de TFMP sont également utilisés dans l'industrie vétérinaire . Ces composés ont reçu l'autorisation de mise sur le marché pour une utilisation dans divers traitements .
Synthèse de produits chimiques organiques fluorés
Le composé est utilisé dans la synthèse de produits chimiques organiques fluorés, qui ont de nombreuses applications dans les domaines agrochimique, pharmaceutique et des matériaux fonctionnels .
Recherche et développement
Ce composé est utilisé dans la recherche et le développement de nouveaux médicaments et agrochimiques . De nombreux candidats sont actuellement en cours d'essais cliniques .
Safety and Hazards
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
Propriétés
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHNQKBCGYUWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407439 | |
| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22902-82-5 | |
| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

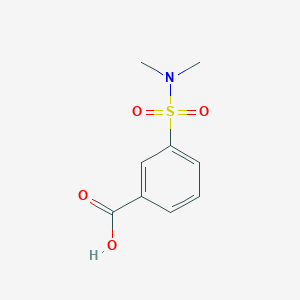
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)


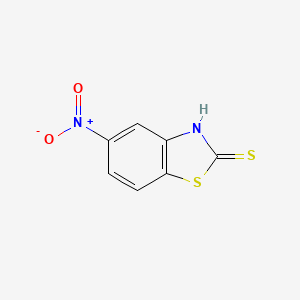

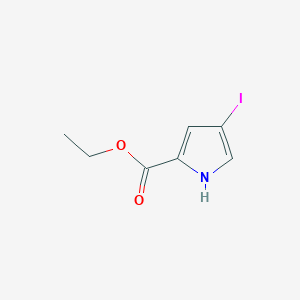
![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)



